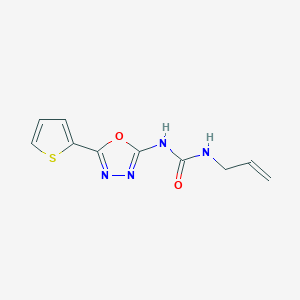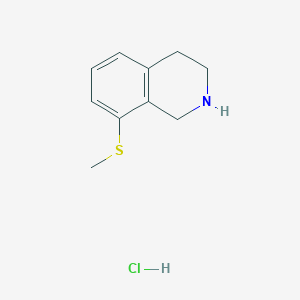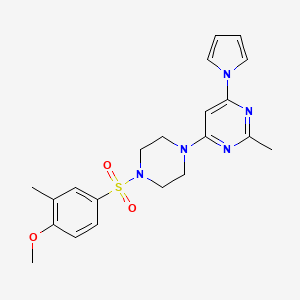
1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea, also known as TU-100, is a novel compound that has been extensively studied for its potential therapeutic benefits. TU-100 is a urea derivative that contains an oxadiazole moiety and a thiophene ring, which makes it a unique compound with a diverse range of applications.
Mecanismo De Acción
The mechanism of action of 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is not fully understood. However, it has been shown to modulate the immune system and reduce inflammation. 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea has also been shown to interact with various receptors, including opioid receptors, cannabinoid receptors, and serotonin receptors.
Biochemical and Physiological Effects:
1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by modulating the immune system. 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea has also been shown to have analgesic effects, which may be due to its interaction with opioid receptors. Additionally, 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea has been shown to have anti-tumor effects, which may be due to its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is its diverse range of applications. 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea has been shown to have potential therapeutic benefits for a variety of diseases and disorders. Additionally, 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is a novel compound, which makes it an interesting subject for research. However, one limitation of 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is its unknown mechanism of action. Further research is needed to fully understand how 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea works and its potential side effects.
Direcciones Futuras
There are several future directions for research on 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea. One direction is to further investigate its potential therapeutic benefits for gastrointestinal disorders, such as irritable bowel syndrome and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea and its potential side effects. Finally, 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, and further research in this area is warranted.
Conclusion:
In conclusion, 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is a novel compound that has potential therapeutic benefits for a variety of diseases and disorders. Its diverse range of applications makes it an interesting subject for research. However, further research is needed to fully understand how 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea works and its potential side effects.
Métodos De Síntesis
1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea can be synthesized using a two-step process. The first step involves the reaction of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine with allyl isocyanate to form 1-allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea. The second step involves the purification of the product using column chromatography.
Aplicaciones Científicas De Investigación
1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea has been studied extensively for its potential therapeutic benefits. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea has also been studied for its potential use in the treatment of gastrointestinal disorders, such as irritable bowel syndrome and inflammatory bowel disease. Additionally, 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-prop-2-enyl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-2-5-11-9(15)12-10-14-13-8(16-10)7-4-3-6-17-7/h2-4,6H,1,5H2,(H2,11,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBDFHXVXSCOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=NN=C(O1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(2-chlorophenyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acrylamide](/img/structure/B2940070.png)
![3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2940074.png)

![2-phenyl-6-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]-3(2H)-pyridazinone](/img/structure/B2940077.png)

![1-(Cyclopropylmethyl)-2-[[4-methoxy-3-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2940080.png)

![1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B2940082.png)
![Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2940083.png)

![hexahydro-1H-cyclopenta[c]thiophen-5-one](/img/structure/B2940086.png)

![1-[2-(Azepan-1-yl)ethylamino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2940091.png)